molecular formula C11H10Cl2N2O B572718 5-(chloromethyl)-3-(2-chlorophenethyl)-1,2,4-oxadiazole CAS No. 1355171-00-4

5-(chloromethyl)-3-(2-chlorophenethyl)-1,2,4-oxadiazole

Cat. No.: B572718
CAS No.: 1355171-00-4
M. Wt: 257.114
InChI Key: BWXACTULYIEWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(chloromethyl)-3-(2-chlorophenethyl)-1,2,4-oxadiazole is a heterocyclic compound with significant interest in the fields of medicinal chemistry and material science. This compound is known for its unique structural features, which include a 1,2,4-oxadiazole ring substituted with chloromethyl and 2-chlorophenylethyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-3-(2-chlorophenethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(2-chlorophenyl)ethylamine with chloroacetyl chloride to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-3-(2-chlorophenethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(chloromethyl)-3-(2-chlorophenethyl)-1,2,4-oxadiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-3-(2-chlorophenethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit key enzymes or disrupt cellular pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
  • 3-(2-Chlorophenethyl)-5-(chloromethyl)-1,2,4-oxadiazole

Uniqueness

5-(chloromethyl)-3-(2-chlorophenethyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications .

Properties

CAS No.

1355171-00-4

Molecular Formula

C11H10Cl2N2O

Molecular Weight

257.114

IUPAC Name

5-(chloromethyl)-3-[2-(2-chlorophenyl)ethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C11H10Cl2N2O/c12-7-11-14-10(15-16-11)6-5-8-3-1-2-4-9(8)13/h1-4H,5-7H2

InChI Key

BWXACTULYIEWHO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCC2=NOC(=N2)CCl)Cl

Origin of Product

United States

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